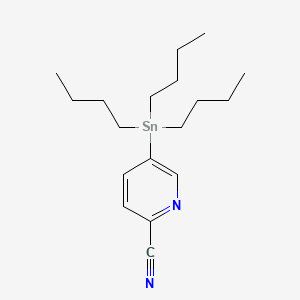

5-(Tributylstannyl)-2-pyridinecarbonitrile

Description

5-(Tributylstannyl)-2-pyridinecarbonitrile (CAS: 866606-03-3) is an organotin compound featuring a pyridine core substituted with a tributylstannyl group at the 5-position and a nitrile group at the 2-position. Its molecular formula is C₁₈H₃₀N₂Sn (MW: 393.14 g/mol) . The tributylstannyl moiety renders it highly reactive in Stille cross-coupling reactions, a pivotal method in synthesizing conjugated polymers and organic electronic materials . The nitrile group enhances its stability and influences electronic properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

5-tributylstannylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMGHGRBAIONIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy: Stille Coupling Approach

The predominant and most documented method for preparing 5-(Tributylstannyl)-2-pyridinecarbonitrile involves a palladium-catalyzed Stille cross-coupling reaction. This method couples an organotin reagent with an appropriately halogenated pyridine derivative.

-

- 2-bromopyridinecarbonitrile (or 5-bromo-2-pyridinecarbonitrile) as the halogenated pyridine substrate.

- Tributylstannyl chloride or tributylstannyl reagents as the organotin source.

-

- Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or PdCl2(PPh3)2.

Base:

- Cesium carbonate or potassium carbonate to facilitate the reaction.

-

- Common solvents include toluene or dimethylformamide (DMF).

-

- Typically performed under an inert atmosphere (nitrogen or argon).

- Heating at 80–100°C for several hours until completion.

This method allows selective installation of the tributylstannyl group at the 5-position, preserving the nitrile functionality at the 2-position.

Detailed Experimental Procedure (Representative Example)

A representative synthesis procedure adapted from literature and patent sources is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 2-bromo-5-pyridinecarbonitrile (1 mmol) and tributylstannyl chloride (1.1 mmol) in dry toluene (10 mL) under nitrogen atmosphere. | Preparation of reaction mixture. |

| 2 | Add Pd(PPh3)4 (0.05 mmol) and cesium carbonate (2 mmol) to the solution. | Catalyst and base addition. |

| 3 | Heat the mixture at 90°C with stirring for 6–12 hours. | Reaction proceeds via Stille coupling. |

| 4 | Cool the reaction, quench with water, extract organic layer with ethyl acetate. | Work-up to isolate crude product. |

| 5 | Purify by column chromatography (silica gel, hexane/ethyl acetate gradient). | Obtain pure this compound as an oil or solid. |

Reaction Mechanism Insights

- The palladium catalyst undergoes oxidative addition with the aryl bromide (bromo-pyridinecarbonitrile), forming a Pd(II) complex.

- Transmetalation occurs with the tributylstannyl reagent transferring the tributylstannyl group to palladium.

- Reductive elimination releases the desired this compound product and regenerates Pd(0).

Alternative Preparation Routes and Considerations

While the Stille coupling is the most established route, other methods may involve:

Direct lithiation and stannylation:

Lithiation at the 5-position of 2-pyridinecarbonitrile followed by quenching with tributylstannyl chloride. This method requires careful control of regioselectivity and reaction conditions to avoid side reactions.Functionalization of acyl pyridinium salts:

As described in patent WO1995010505A1, ethyl (tributylstannyl) acetate can be used to functionalize pyridine derivatives under controlled low temperatures (-40°C), though this method is more suited for preparing dihydropyridine intermediates rather than direct tributylstannylation at the 5-position of pyridinecarbonitriles.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Stille Coupling | 5-Bromo-2-pyridinecarbonitrile + tributylstannyl chloride | Pd(PPh3)4, Cs2CO3 | Toluene/DMF | 80–100°C | 70–90% | Most common, high selectivity and yield |

| Direct Lithiation + Stannylation | 2-Pyridinecarbonitrile + n-BuLi + tributylstannyl chloride | None or Pd catalyst | THF or ether | -78°C to RT | Moderate | Requires regioselective lithiation, more sensitive |

| Functionalization of Acyl Pyridinium Salts | Pyridine derivatives + ethyl (tributylstannyl) acetate + chloroformates | None specified | THF | -40°C to RT | High (for dihydropyridine derivatives) | Less direct for this compound |

Research Findings and Optimization Notes

- The Stille coupling reaction conditions have been optimized to balance reaction time, temperature, and catalyst loading to maximize yield and minimize side products.

- Use of cesium carbonate as base and toluene as solvent is preferred for better solubility and reactivity.

- Strict inert atmosphere is necessary to prevent oxidation of palladium catalyst and organotin reagents.

- Reaction monitoring by TLC or HPLC ensures completion and helps avoid decomposition.

- Purification typically involves silica gel chromatography using non-polar to moderately polar eluents (hexane/ethyl acetate mixtures).

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.

Oxidation Reactions: The compound can be oxidized to form the corresponding pyridine oxide.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst for reduction reactions.

Major Products Formed

Substituted Pyridines: Through cross-coupling reactions.

Pyridine Oxides: Through oxidation reactions.

Aminopyridines: Through reduction reactions.

Scientific Research Applications

Synthetic Chemistry

5-(Tributylstannyl)-2-pyridinecarbonitrile serves as a valuable building block in organic synthesis. Its utility arises from the presence of both a pyridine and a nitrile functional group, which can participate in various chemical reactions.

- Cross-Coupling Reactions : The compound is often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. For instance, it can be employed to couple with aryl halides to produce substituted pyridines .

- Functionalization of Pyridines : The presence of the tributylstannyl group enhances the reactivity of the pyridine ring, enabling further functionalization. This is particularly useful in synthesizing more complex heterocycles or modifying existing ones for specific applications .

Catalysis

The compound also plays a role in catalytic processes, particularly in the development of new ligands and catalysts.

- Ligand Development : this compound can be used to synthesize new bipyridine ligands, which are crucial in coordination chemistry and catalysis. These ligands can stabilize metal centers and enhance catalytic activity in various reactions .

- Thermotropic Mesogens : Recent studies have explored its application in synthesizing pyridine-based thermotropic mesogens, which are materials that exhibit liquid crystalline properties. These materials have potential uses in display technologies and sensors due to their unique optical properties .

Materials Science

In materials science, this compound has been investigated for its potential in developing novel materials with specific functionalities.

- Polymer Synthesis : The compound can be incorporated into polymer matrices to impart specific properties such as improved thermal stability or solubility. Research has shown that polymers containing pyridine derivatives exhibit enhanced mechanical properties and thermal resistance .

- Nanomaterials : Its use in synthesizing nanomaterials has also been reported, where it acts as a precursor for creating nanoparticles with desired electronic or magnetic properties. This is particularly relevant in fields like nanotechnology and electronics .

Case Studies

Several studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of 5-(Tributylstannyl)-2-pyridinecarbonitrile in chemical reactions involves the activation of the stannyl group by a catalyst, which facilitates the formation of new bonds with other reactants. The cyano group can also participate in reactions, such as nucleophilic addition or reduction, to form new functional groups.

Comparison with Similar Compounds

Positional Isomers: 3-(Tributylstannyl)-2-pyridinecarbonitrile

- Structural Difference : The stannyl group is at the 3-position instead of the 5-position on the pyridine ring.

- Reactivity : Positional isomerism alters electronic distribution. The 5-position stannyl group in the target compound may offer better steric accessibility in coupling reactions compared to the 3-isomer.

- Applications : Both isomers participate in Stille couplings, but regioselectivity in product formation differs depending on the coupling partner .

Halogen-Substituted Analog: 5-(2'-Chloropyridin-5'-yl)-2-pyridinecarbonitrile

- Structural Features : A 2'-chloropyridinyl group replaces the stannyl moiety.

- Synthesis: Prepared via Suzuki-Miyaura coupling (98% yield) using 5-bromo-2-cyanopyridine and 2-chloropyridine-5-boronic acid .

- Reactivity : The chlorine substituent is less reactive in cross-couplings compared to stannyl groups, limiting its utility in metal-catalyzed reactions. However, it serves as a precursor for further functionalization.

Nitrile-Containing Pyrimidine Derivatives

- Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile

- Structural Contrast: Pyrimidine core instead of pyridine, with additional thiazole and phenylamino groups.

- Applications : These derivatives exhibit biological activity (e.g., antimicrobial, kinase inhibition), contrasting with the target compound’s role in materials science .

Electron-Withdrawing Substituents: 5-Nitropyridine-2-carbonitrile

- Features : A nitro group at the 5-position (electron-withdrawing) vs. the stannyl group (electron-donating via Sn–C bond).

- Impact : Nitro groups reduce electron density at the pyridine ring, affecting reactivity in nucleophilic substitutions. The stannyl group, conversely, facilitates oxidative addition in cross-couplings .

Functional and Reaction-Based Comparison

Reactivity in Cross-Coupling Reactions

Key Insight : Stannyl derivatives enable direct coupling with aryl halides, bypassing the need for pre-functionalized boronic acids.

Stability and Handling

- Stannyl Compounds : Air- and moisture-sensitive, requiring inert storage conditions.

- Nitrile Derivatives : More stable; nitriles resist hydrolysis under mild conditions, enhancing shelf life .

Biological Activity

5-(Tributylstannyl)-2-pyridinecarbonitrile, with the CAS number 866606-03-3, is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a tributyltin moiety, which significantly influences its biological properties. The molecular formula is C14H18N and it has a molecular weight of 218.3 g/mol. The tributyltin group is known for its ability to interact with biological systems, often enhancing the lipophilicity and cellular uptake of compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The tributyltin group can facilitate interactions with enzymes or receptors, potentially modulating their activity. This modulation may influence various signaling pathways, contributing to the compound's pharmacological effects.

Antimicrobial Activity

The antimicrobial potential of organotin compounds has been documented extensively. A study highlighted that organotin derivatives showed activity against various bacterial strains, including resistant strains. This raises the possibility that this compound could exhibit similar antimicrobial effects, warranting further investigation.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(tributylstannyl)-2-pyridinecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Stille coupling , where a tributylstannyl group is introduced to a pyridinecarbonitrile scaffold. For example, tributylstannyl precursors react with halogenated pyridinecarbonitriles under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in anhydrous tetrahydrofuran (THF) under nitrogen . Reaction yields (e.g., 47–98% in similar systems) depend on catalyst loading, solvent purity, and the electronic nature of the boronic acid/stannyl partner . Optimizing stoichiometry (e.g., 1:1.2 ratio of halide to stannyl reagent) and reflux duration (24–72 hours) is critical .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform. For example, pyridine protons appear as doublets (δ 7.79–9.65 ppm), while stannyl groups are identified by splitting patterns and coupling constants (J = 8–8.4 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 283.0983 for related dinitriles) with <1 ppm error .

- Melting Point (mp) : Used to assess purity (e.g., mp 220–224°C for chloropyridine derivatives) .

Q. What precautions are necessary when handling tributylstannyl derivatives in synthetic workflows?

- Methodological Answer :

- Toxicity : Tributyltin compounds are toxic and bioaccumulative. Use fume hoods, gloves, and closed systems to minimize exposure .

- Light/Moisture Sensitivity : Store stannyl reagents under inert gas (N₂/Ar) and avoid prolonged exposure to light to prevent decomposition .

- Waste Disposal : Follow institutional guidelines for heavy metal waste due to tin content .

Advanced Research Questions

Q. How does the electronic nature of the pyridinecarbonitrile scaffold influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group at the 2-position activates the pyridine ring toward electrophilic substitution, directing the stannyl group to the 5-position. This electronic activation enhances oxidative addition in palladium-catalyzed reactions. Comparative studies with non-cyano analogs (e.g., 5-stannylpyridine) show slower coupling kinetics, highlighting the cyano group’s role in stabilizing transition states .

Q. What are the key challenges in achieving regioselectivity during functionalization of this compound?

- Methodological Answer : Competing side reactions (e.g., destannylation or homocoupling) may occur under harsh conditions. To mitigate:

- Use low-temperature conditions (0–25°C) for acid-sensitive intermediates.

- Employ bulky ligands (e.g., tricyclohexylphosphine) to sterically hinder undesired pathways .

- Monitor reaction progress via TLC or LC-MS to isolate intermediates before side reactions dominate .

Q. How do solvent polarity and additives impact the stability of this compound in storage?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) accelerate degradation via hydrolysis of the Sn-C bond. Prefer non-polar solvents (toluene, THF) for long-term storage .

- Add radical inhibitors (e.g., BHT, 0.1% w/w) to suppress tin-centered radical formation .

- Stability studies in show tributyltin derivatives decompose in aerobic aqueous media (half-life ~16.5 hours), necessitating inert-atmosphere storage .

Q. What contradictions exist in reported catalytic systems for tributylstannylpyridine derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) arise from ligand lability and solvent coordination. For example:

- PdCl₂(PPh₃)₂ in THF gives higher yields (98%) for chloropyridine derivatives compared to Pd(PPh₃)₄ (72%) due to better ligand stability .

- Resolution: Pre-catalyze Pd⁰ species with reducing agents (e.g., Zn powder) to enhance active catalyst formation .

Q. How can this compound be utilized in isotopic labeling for pharmacokinetic studies?

- Methodological Answer : The stannyl group enables radioiodination via destannylation with [¹²⁵I]NaI and H₂O₂, producing 5-[¹²⁵I]iodo-2-pyridinecarbonitrile. Purify via reverse-phase HPLC (methanol/0.1% TFA) and validate radiochemical purity (>95%) . Applications include tracking in vivo stability in murine models and plasma protein binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.